In-Depth Technical Guide: Chemical Properties of Spiro[indene-1,4'-piperidine] Hydrochloride
In-Depth Technical Guide: Chemical Properties of Spiro[indene-1,4'-piperidine] Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of Spiro[indene-1,4'-piperidine] hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on data presentation, experimental context, and biological relevance.
Chemical Identity and Physical Properties
Spiro[indene-1,4'-piperidine] hydrochloride is a spirocyclic organic compound that has garnered interest as a scaffold in medicinal chemistry. Its rigid three-dimensional structure is a key feature in the design of selective ligands for various biological targets.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | spiro[indene-1,4'-piperidine];hydrochloride | [1] |
| CAS Number | 137730-67-7 | [1][2] |
| Molecular Formula | C₁₃H₁₆ClN | [1][2] |
| Molecular Weight | 221.72 g/mol | [1] |
| Canonical SMILES | C1CNCCC12C=CC3=CC=CC=C23.Cl | [1] |
| InChI Key | CNFMPMUITJAJKC-UHFFFAOYSA-N | [1] |
| Appearance | Powder or liquid | [2] |
| Storage | Store in a tightly closed container | [2] |
Table 2: Predicted Physicochemical Properties of the Free Base (Spiro[indene-1,4'-piperidine])
| Property | Predicted Value | Source |
| Boiling Point | 318.7 ± 42.0 °C | [3] |
| pKa | 10.70 ± 0.20 | [3] |
| LogP | 2.6 | [4] |
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of Spiro[indene-1,4'-piperidine] hydrochloride is not explicitly detailed in the public domain, the synthesis of its derivatives suggests a common synthetic pathway. The parent compound, spiro[indene-1,4'-piperidine], serves as a key intermediate.
General Synthetic Approach
A plausible synthetic route, based on the synthesis of related compounds, likely involves a multi-step process culminating in the formation of the spirocyclic core, followed by conversion to the hydrochloride salt. One potential, though unconfirmed, method involves the condensation of indene and piperidine derivatives under alkaline conditions.[5]
A documented synthesis of a derivative, 1'-((4-Bromophenyl)sulfonyl)spiro(1H-indene-1,4'-piperidine), starts from the free base, spiro(1H-indene-1,4'-piperidine). This suggests the availability of the parent compound as a starting material for further chemical modifications.
Conversion to Hydrochloride Salt
The formation of the hydrochloride salt is a standard procedure in medicinal chemistry to improve the solubility and handling of amine-containing compounds. A general experimental workflow for this conversion is as follows:
Caption: General workflow for the preparation of a hydrochloride salt.
Analytical Characterization
The structural confirmation of Spiro[indene-1,4'-piperidine] hydrochloride would typically involve a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the presence of both the indene and piperidine moieties, and verifying the salt formation through shifts in the signals of protons near the nitrogen atom.
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Mass Spectrometry (MS): To confirm the molecular weight of the cation.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
While specific spectral data for the hydrochloride salt is not widely published, the availability of NMR data for related spiro-piperidine compounds suggests that this would be a standard characterization method.
Pharmacological Activity and Mechanism of Action
The primary pharmacological interest in the spiro[indene-1,4'-piperidine] scaffold lies in its role as a core component of potent and selective agonists for the somatostatin receptor subtype 2 (sst2).[6][7][8] Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological effects, including the inhibition of hormone secretion and cell proliferation.
While direct pharmacological data for Spiro[indene-1,4'-piperidine] hydrochloride is limited in the available literature, its derivatives have shown low nanomolar binding affinity and high selectivity for the human sst2 receptor. This suggests that the spiro[indene-1,4'-piperidine] core is a key pharmacophore for sst2 agonism.
Somatostatin Receptor Subtype 2 (sst2) Signaling Pathway
Activation of the sst2 receptor by an agonist initiates a cascade of intracellular events. The sst2 receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect various downstream effectors, ultimately leading to the cellular response.
References
- 1. Spiro[indene-1,4'-piperidine] hydrochloride | C13H16ClN | CID 22509344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiro[indene-1,4'-piperidine] hydrochloride, CasNo.137730-67-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. SPIRO[INDENE-1,4'-PIPERIDINE] CAS#: 33042-66-9 [amp.chemicalbook.com]
- 4. Spiro[indene-1,4'-piperidine] | C13H15N | CID 10330052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
